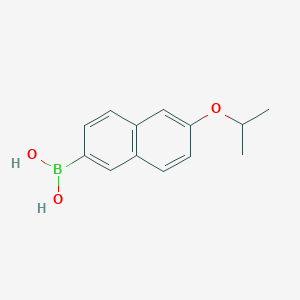

6-Isopropoxynaphthalene-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Isopropoxynaphthalene-2-boronic acid is a boronic acid compound with the molecular formula C13H15BO3 and a molecular weight of 230.07 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They can exist as a monomer, dimer (anhydride R2BOBR2), or cyclic trimer ([R2BOH]3), in solution or the solid state, depending on the substitution pattern of the R group .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Mécanisme D'action

The mechanism of action of 6-Isopropoxynaphthalene-2-boronic acid is based on its ability to form stable boronate esters with certain functional groups, such as alcohols and amines. These boronate esters can then be used as intermediates in a range of synthetic reactions, such as Suzuki-Miyaura cross-coupling reactions.

Biochemical and physiological effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it is not typically used in drug development and is not known to have any significant pharmacological effects in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the key advantages of 6-Isopropoxynaphthalene-2-boronic acid is its ability to form stable boronate esters, which makes it a useful reagent in a range of synthetic reactions. However, it is important to note that its use is limited to certain functional groups, and it may not be suitable for all types of reactions. Additionally, it is important to handle this compound with care, as it can be toxic if ingested or inhaled.

Orientations Futures

There are a number of potential future directions for research on 6-Isopropoxynaphthalene-2-boronic acid. One area of interest is the development of new synthetic methods and strategies that make use of its unique properties. Additionally, there may be opportunities to explore its potential use in other areas of research, such as materials science and catalysis. Further studies may also be needed to better understand its biochemical and physiological effects, as well as its potential toxicity.

Méthodes De Synthèse

6-Isopropoxynaphthalene-2-boronic acid is typically synthesized through a reaction between 6-isopropoxy-2-naphthylboronic acid and a suitable reagent, such as trimethylsilyl chloride. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using standard techniques, such as column chromatography.

Applications De Recherche Scientifique

6-Isopropoxynaphthalene-2-boronic acid is commonly used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Its unique properties, such as its ability to form stable boronate esters, make it an important tool in the development of new synthetic methods and strategies.

Safety and Hazards

Propriétés

IUPAC Name |

(6-propan-2-yloxynaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-9(2)17-13-6-4-10-7-12(14(15)16)5-3-11(10)8-13/h3-9,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPYKUBNWRQNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2781022.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2781025.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2781031.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2781032.png)

![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)

![1-[4-(2-Methoxyethyl)phenoxy]propan-2-one](/img/structure/B2781037.png)

![Tert-butyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2781040.png)